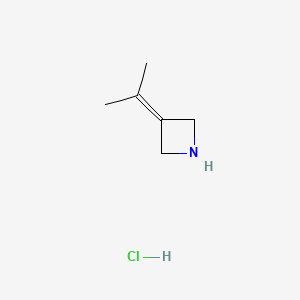
3-(Propan-2-ylidene)azetidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-ylidene)azetidine Hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is a four-membered heterocyclic compound containing a nitrogen atom, which is known as an azetidine. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)azetidine Hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the propan-2-ylidene group. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propan-2-ylidene)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the azetidine ring, forming functionalized azetidine derivatives.
Substitution Reactions: The compound can undergo substitution reactions where the propan-2-ylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include NH-heterocycles, boronic acids, and various catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Reaction conditions often involve moderate temperatures and specific solvents like MeCN/MeOH .
Major Products
The major products formed from the reactions of this compound include functionalized azetidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
3-(Propan-2-ylidene)azetidine Hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Propan-2-ylidene)azetidine Hydrochloride involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Vergleich Mit ähnlichen Verbindungen
3-(Propan-2-ylidene)azetidine Hydrochloride can be compared with other similar compounds such as:
Azetidine: A four-membered ring containing a nitrogen atom, known for its reactivity and use in organic synthesis.
Pyrrolidine: A five-membered ring containing a nitrogen atom, commonly used in the synthesis of pharmaceuticals and natural products.
Piperidine: A six-membered ring containing a nitrogen atom, widely used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C6H12ClN |
|---|---|
Molekulargewicht |
133.62 g/mol |
IUPAC-Name |
3-propan-2-ylideneazetidine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-5(2)6-3-7-4-6;/h7H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
YJWZATXNSCQNND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CNC1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















